molecular formula C22H19ClO3 B605677 Atovaquone CAS No. 95233-18-4

Atovaquone

Número de catálogo: B605677
Número CAS: 95233-18-4
Peso molecular: 366.84
Clave InChI: KUCQYCKVKVOKAY-CTYIDZIISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Structural Characterization of Atovaquone

Systematic Nomenclature and Molecular Formula

This compound possesses the systematic chemical name trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione, which accurately describes its complex molecular architecture. The compound is assigned the Chemical Abstracts Service registry number 95233-18-4 and maintains the molecular formula C22H19ClO3. The molecular weight of this compound is established at 366.84 atomic mass units, reflecting the presence of twenty-two carbon atoms, nineteen hydrogen atoms, one chlorine atom, and three oxygen atoms.

The International Union of Pure and Applied Chemistry nomenclature for this compound is expressed as 2-hydroxy-3-[(1r,4r)-4-(4-chlorophenyl)cyclohexyl]-1,4-dihydronaphthalene-1,4-dione, which provides stereochemical specificity for the cyclohexyl ring configuration. Additional systematic names include 1,4-naphthalenedione, 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-, emphasizing the quinone functional group and the trans-stereochemistry of the cyclohexyl substituent. The compound structure features a naphthoquinone core system with a hydroxyl group and a trans-4-(4-chlorophenyl)cyclohexyl substituent, creating a complex three-dimensional molecular framework.

The European Community number for this compound is documented as 630-425-2, while the United Nations International Identifier code is Y883P1Z2LT. These standardized identifiers facilitate international recognition and regulatory compliance across different pharmaceutical jurisdictions. The compound belongs to the chemical class of hydroxynaphthoquinones and represents an analog of ubiquinone, sharing structural similarities with naturally occurring coenzymes involved in cellular respiration processes.

Three-Dimensional Crystallographic Analysis

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction studies have provided comprehensive insights into the three-dimensional molecular structure and packing arrangements of this compound. Crystallographic investigations reveal that this compound crystallizes in multiple space groups depending on crystallization conditions and solvents employed. The compound forms crystals in the space group P21/n when crystallized from acetone solvent, while crystallization from acetone and water mixtures results in the space group P21/c, both with four molecules per unit cell.

Detailed crystallographic analysis demonstrates that this compound molecules adopt an extended conformation due to the formation of intramolecular hydrogen bonds. The molecular geometry exhibits specific torsion angles and interplanar relationships that define the overall three-dimensional structure. The cyclohexyl ring maintains a chair conformation with the 4-chlorophenyl substituent occupying an equatorial position, minimizing steric interactions and optimizing molecular stability.

The crystal packing arrangements are dominated by intermolecular O–H⋯O hydrogen bond dimer motifs that occur across centers of symmetry. These dimeric structures are further stabilized by additional weak interactions including C–H⋯O and C–H⋯Cl hydrogen bonds that contribute to the overall crystal lattice stability. The significance of these intermolecular interactions extends beyond structural considerations, as they influence the physical properties and pharmaceutical behavior of the crystalline material.

Metal complex formation studies have provided additional crystallographic data for this compound coordination compounds. Silver, gold, and copper complexes with this compound exhibit distinct crystal systems including orthorhombic, monoclinic, and triclinic arrangements. These crystallographic variations demonstrate the versatility of this compound coordination behavior and provide insights into potential metal-mediated pharmaceutical applications.

Polymorphic Forms and Conformational Isomerism

This compound exhibits significant polymorphic diversity with multiple crystalline forms characterized by distinct structural and physicochemical properties. Research has identified several polymorphic forms designated as Form I, Form II, Form III, and additional novel forms including Form A, Form B, and Form IPCA-ATO. Each polymorphic form demonstrates unique X-ray powder diffraction patterns, differential scanning calorimetry profiles, and infrared spectroscopic signatures that distinguish them from one another.

Form A of this compound is characterized by an X-ray powder diffraction pattern with characteristic peaks at specific 2θ angle positions, while exhibiting a sharp endothermic transition at 221°C in differential scanning calorimetry measurements. The crystalline structure of Form A can be prepared through controlled crystallization from acetonitrile under specific temperature and concentration conditions. This form demonstrates enhanced stability and improved flow properties compared to previously known polymorphic variants.

Form B represents another distinct polymorphic variant with X-ray powder diffraction peaks at approximately 9.7, 18.6, 19.3, 19.9, 20.1, 20.5, 22.2, 22.8, 23.3, 24.4, 24.6, 26.4, 26.9, and 28.8 degrees 2θ angle positions. The differential scanning calorimetry thermogram of Form B shows a small endothermic maximum between 150°C and 160°C followed by a sharp endothermic transition between 222°C and 224°C. This polymorphic form can be obtained through controlled crystallization from tetrahydrofuran or chlorinated hydrocarbon solvents followed by spray drying techniques.

The conformational polymorphism of this compound arises from differences in molecular conformation between polymorphic forms. These conformational variations are reflected in the torsion angles and interplanar relationships within the crystal structures. The most significant conformational differences occur in the orientation of the naphthoquinone ring system relative to the cyclohexyl substituent, creating distinct three-dimensional molecular architectures. Crystal-to-crystal interconversion between polymorphic forms has been observed upon heating at temperatures around 210°C, indicating the dynamic nature of polymorphic relationships.

The novel Form IPCA-ATO demonstrates improved solubility properties and higher bioavailability compared to conventional polymorphic forms. This enhanced performance is attributed to reduced bulk density and improved crystal morphology that facilitates dissolution and pharmaceutical processing. The polymorphic diversity of this compound presents both opportunities and challenges for pharmaceutical development, as different forms may exhibit varying stability, solubility, and processing characteristics.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform reveal characteristic chemical shift patterns that reflect the compound's complex molecular architecture. The aromatic protons of the naphthoquinone ring system appear as multiple signals between 7.68 and 8.16 parts per million, with specific assignments for individual proton positions.

The cyclohexyl ring protons exhibit characteristic multipicity patterns consistent with the chair conformation and trans-stereochemistry of the 4-chlorophenyl substituent. Specifically, the axial and equatorial protons of the cyclohexyl ring appear as complex multiplets between 1.48 and 2.25 parts per million, while the methine protons attached to the cyclohexyl ring resonate at 2.64 and 3.17 parts per million. The 4-chlorophenyl protons display the expected pattern for para-disubstituted benzene rings with signals at 7.18 and 7.27 parts per million.

The hydroxyl proton of the naphthoquinone system appears as a singlet at 7.48 parts per million, confirming the presence of the phenolic hydroxyl group. High-resolution mass spectrometric analysis provides additional confirmation of the molecular structure with accurate mass measurements matching the theoretical molecular formula. The negative ion mode analysis shows the molecular ion peak [M – H]− at mass-to-charge ratio 365.0951, which corresponds closely to the calculated value of 365.0950.

Carbon-13 nuclear magnetic resonance spectroscopy reveals eighteen distinct carbon signals consistent with the molecular structure of this compound. The carbonyl carbons of the quinone system resonate at 181.8 and 184.5 parts per million, reflecting the electron-withdrawing nature of the quinone functional groups. The aromatic carbons appear between 126.0 and 153.0 parts per million, while the aliphatic carbons of the cyclohexyl ring resonate between 29.2 and 43.2 parts per million.

Metal complex formation studies demonstrate significant changes in nuclear magnetic resonance spectra upon coordination of this compound to transition metals. The coordination of this compound to silver, gold, and copper centers results in characteristic upfield shifts of proton resonances, particularly for the H5–H8 protons of the naphthoquinone ring. The magnitude of chemical shift changes correlates with the coordination mode, with bidentate coordination producing larger shifts compared to monodentate coordination.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity. Liquid chromatography-mass spectrometry studies demonstrate the molecular ion peak at mass-to-charge ratio 367.110168 with 100% relative intensity. Additional significant fragment ions appear at mass-to-charge ratios 255.102264 (70.41% relative intensity), 369.106934 (22.43% relative intensity), 368.113800 (20.17% relative intensity), and 187.038742 (19.21% relative intensity).

The fragmentation pattern analysis indicates loss of specific molecular fragments that correspond to structural components of this compound. The fragment at mass-to-charge ratio 255 suggests loss of a portion of the cyclohexyl-chlorophenyl substituent, while maintaining the naphthoquinone core structure. The fragment at mass-to-charge ratio 187 likely represents further fragmentation of the naphthoquinone system with loss of additional substituent groups.

Collision cross section measurements provide additional structural information through ion mobility spectrometry coupled with mass spectrometry. The collision cross section values for different ionization states of this compound include 174.53 Ų for [M+K]+, 177.7 Ų for [M+H-H2O]+, and 172.05 Ų for [M+H]+, all measured using the traveling wave method with polyalanine and drug standard calibration. These values reflect the three-dimensional shape and size of the ionized molecules in the gas phase and correlate with the crystallographic dimensions of the solid-state structure.

High-resolution mass spectrometry using atmospheric pressure chemical ionization provides accurate mass measurements that confirm the molecular formula and isotopic patterns. The isotopic distribution patterns reflect the presence of chlorine atoms, which exhibit characteristic isotopic patterns due to the natural abundance of chlorine-35 and chlorine-37 isotopes. The accurate mass measurements demonstrate excellent agreement between experimental and theoretical values, confirming the structural assignments and purity of the analyzed samples.

Propiedades

IUPAC Name

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWHQBCZFXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022629, DTXSID20916694
Record name Atovaquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble, Practically insol in water.
Record name Atovaquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from acetonitrile

CAS No.

94015-53-9, 95233-18-4, 137732-39-9
Record name BW-A 566C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094015539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atovaquone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095233184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137732399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atovaquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOVAQUONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Atovaquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATOVAQUONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1W7QUV0KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

216-219 °C
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Atovaquone can be synthesized through various methods. One common synthetic route involves the condensation of 2-hydroxy-1,4-naphthoquinone with 4-(4-chlorophenyl)cyclohexanone in the presence of a Lewis acid . The reaction conditions typically include the use of an organic solvent and a catalyst to facilitate the reaction. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The process may also involve the use of green and eco-friendly methods to minimize environmental impact .

Análisis De Reacciones Químicas

Condensation Reactions

The primary route involves AgNO₃-(NH₄)₂S₂O₈-mediated coupling of intermediates like 2-hydroxy-1,4-naphthoquinone (6a) and 4-(4-chlorophenyl)cyclohexanol (7) . This reaction forms dichlorinated intermediates (e.g., 8a,b ) in acetonitrile/water under reflux (75–80°C for 5–6 hours), achieving 47% yield . Subsequent hydrolysis with KOH in aqueous methanol (35–40°C for 18–20 hours) yields this compound isomers (1a,b ) at 67% yield , though final purification reduces this to 22–23% .

Key reagents and conditions :

StepReagents/ConditionsIntermediateYield
CouplingAgNO₃, (NH₄)₂S₂O₈, ACN/H₂O, 75–80°C8(a,b)47%
HydrolysisKOH, MeOH/H₂O, 35–40°C1(a,b)67%
PurificationTHF/ACN recrystallization1a22–23%

Epimerization

The undesired cis-isomer (1b ) undergoes acid- or heat-mediated epimerization to the bioactive trans-isomer (1a ):

  • 96% H₂SO₄ at 0–5°C in methyl ethyl ketone (MEK) .
  • Reflux in toluene at >150°C .

Phase-Transfer Catalysis (PTC)

Using Adogen®464 as a PTC during coupling improves conversion rates:

  • 43% yield of intermediates (8a,b ) with 38% yield of ester byproduct (15a ) .

Isomer Separation Challenges

Reaction mixtures often produce racemic intermediates (e.g., 8a,b and 1a,b ), necessitating costly chromatographic separation. Strategies include:

  • Solvent-mediated crystallization (ACN/THF) to isolate trans-isomers .
  • Selective hydrolysis under basic conditions (KOH/MeOH) .

Reaction Byproducts and Mitigation

ByproductSourceMitigation Strategy
Ester (15a )AgNO₃-mediated couplingPhase-transfer catalysis (Adogen®464)
cis-Atovaquone (1b )Isomerization during hydrolysisAcidic epimerization (H₂SO₄)
Dichlorinated impuritiesOver-chlorinationControlled Cl₂ gas dosing in AcOH

Stability and Degradation

This compound degrades under strong oxidative conditions :

  • H₂O₂/Na₂CO₃ oxidizes the quinone core, forming inactive sulfonated derivatives .
  • Light exposure accelerates decomposition, requiring storage in amber vials .

Pharmacological Interactions

While not a direct reaction, this compound inhibits cytochrome P450 enzymes (CYP3A4, CYP2C9) in vitro (IC₅₀ = 4.7–15 µM), potentially altering metabolism of co-administered drugs like zidovudine .

Aplicaciones Científicas De Investigación

Antimalarial Applications

Atovaquone is primarily recognized for its effectiveness against Plasmodium species, particularly Plasmodium falciparum, which causes the most severe form of malaria. The drug is often used in combination with proguanil, enhancing its efficacy and reducing the risk of resistance.

Efficacy Against Malaria

  • Clinical Trials : A meta-analysis of 27 studies involving 1960 patients demonstrated that this compound/proguanil had a treatment efficacy of 89%–98% for P. falciparum malaria . In another study, 104 patients treated with this compound plus proguanil showed a cure rate of 97% with minimal side effects .
  • Mechanism of Action : this compound inhibits mitochondrial electron transport in parasites, leading to a collapse of mitochondrial membrane potential and subsequent parasite death . This mechanism is particularly effective since Plasmodium species cannot scavenge pyrimidines and rely on de novo synthesis.
StudyPatient CountCure RateNotes
Meta-analysis (27 studies)196089%-98%Efficacy against P. falciparum
Clinical trial (104 patients)10497%Minimal adverse effects

Treatment of Pneumocystis Carinii Pneumonia

This compound is also indicated for the treatment and prophylaxis of Pneumocystis carinii pneumonia (PCP), particularly in immunocompromised patients such as those with HIV/AIDS.

Clinical Outcomes

  • Effectiveness : Clinical trials have shown that this compound is effective in patients who are intolerant to standard therapies like pyrimethamine-sulfadiazine. In one study, 37% of patients had a complete or partial response to treatment after six weeks .
  • Dosage : The recommended dosage for PCP treatment is typically 750 mg taken four times daily.
StudyPatient CountResponse RateTreatment
Multicenter trial9337% complete/partial responseThis compound (750 mg every 6 hours)

Babesiosis Treatment

This compound has been used in combination with azithromycin for the treatment of babesiosis, a tick-borne disease caused by Babesia species.

Clinical Evidence

  • Efficacy : In clinical settings, this compound combined with azithromycin has shown to be effective in treating babesiosis, particularly in patients who are resistant to conventional therapies.

Potential Role in COVID-19 Treatment

Recent studies have explored the potential use of this compound in treating COVID-19. A randomized controlled trial assessed its efficacy but found no significant difference in viral clearance compared to placebo .

Study Findings

  • Viral Load Measurement : The study involved measuring SARS-CoV-2 viral loads in hospitalized patients receiving this compound versus placebo. No significant differences were observed over time between the two groups.
ParameterThis compound GroupPlacebo Group
Initial Viral Load (copies/mL)5.254.79
Viral Load Change Over TimeNo significant difference observed

Comparación Con Compuestos Similares

Atovaquone vs. ELQ-300

  • Target : Both inhibit the Qo site of cytochrome bc1 .
  • Efficacy : this compound (IC₅₀: 0.7–1.2 nM against P. falciparum) is more potent than ELQ-300 (IC₅₀: 1.1–3.5 nM) but shares similar resistance risks due to PfCYTb mutations .
  • Pharmacokinetics : ELQ-300 suffers from poor oral bioavailability due to low solubility, necessitating prodrug formulations, whereas this compound achieves therapeutic plasma levels (13.8 µM Cₘₐₓ) with standard dosing .
  • Resistance : Cross-resistance is observed in compounds targeting the Qo site. Resistance indices (RI) >10 or <0.1 indicate clinically relevant cross-resistance risks for mitochondrial inhibitors .

This compound vs. DSM1 (Dihydroorotate Dehydrogenase Inhibitor)

  • Mechanism : DSM1 inhibits dihydroorotate dehydrogenase (DHODH), blocking pyrimidine biosynthesis, while this compound disrupts ATP synthesis via ETC inhibition .
  • Synergy : Proguanil (100–500 nM) synergizes with this compound, reducing its EC₅₀ from 2.3 nM to 0.8 nM in resistant strains, unlike DSM1, which lacks such synergy .
Compound Target IC₅₀ (nM) P. falciparum Resistance Mechanism Key Limitation
This compound Cytochrome bc1 (Qo) 0.7–1.2 PfCYTb mutations High lipophilicity
ELQ-300 Cytochrome bc1 (Qo) 1.1–3.5 PfCYTb mutations Poor solubility
DSM1 DHODH 8.9 DHODH mutations Limited clinical data

This compound vs. Brequinar

  • Mechanism : Both inhibit pyrimidine biosynthesis but via distinct targets—this compound indirectly depletes nucleotides via ETC inhibition, while brequinar directly inhibits DHODH .
  • Antiviral Activity : this compound inhibits Zika (ZIKV) and Chikungunya (CHIKV) replication (EC₅₀: 2–5 µM), with efficacy restored by uridine supplementation, mirroring brequinar’s rescue profile .
  • Clinical Relevance : this compound’s established safety profile contrasts with brequinar’s hepatotoxicity risks, positioning it as a repurposing candidate for arboviruses .

Anticancer Agents Targeting OXPHOS

This compound vs. Menadione

  • Structure: Both are naphthoquinones, but menadione (vitamin K3) lacks this compound’s ubiquinone-like side chain .
  • Mechanism : this compound inhibits complex III, while menadione generates reactive oxygen species (ROS). This compound reduces tumor hypoxia (pO₂ increase: 8.4 mmHg) and enhances radiosensitivity in vivo, unlike menadione .
  • Clinical Trials : this compound is in phase I trials for tumor hypoxia (NCT02628080), leveraging its OXPHOS inhibition to sensitize cancer stem cells .

This compound in Hematologic vs. Solid Cancers

  • Hematologic Cancers : this compound induces apoptosis in acute myeloid leukemia (AML) via integrated stress response activation (eIF2α phosphorylation, ATF4/CHOP upregulation) and mTOR inhibition (EC₅₀: <30 µM) .
  • Solid Tumors: In hepatocellular carcinoma (HCC), this compound causes DNA double-strand breaks, ATM/CHK2 activation, and S-phase arrest, reducing tumor burden by 60% in murine models .

Pharmacokinetic and Clinical Efficacy Comparisons

Parameter This compound Brequinar ELQ-300
Cₘₐₓ (µM) 13.8 15.2 N/A (prodrug)
t₁/₂ (hours) 55–87 6–8 24–36
Bioavailability 30–40% 50–60% <10%
Clinical Use Malaria, PCP Investigational Investigational

Actividad Biológica

Atovaquone is a hydroxynaphthoquinone compound primarily recognized for its antimalarial and antipneumocystis properties. It acts by selectively inhibiting the mitochondrial electron transport chain in various pathogens, including Plasmodium species and Pneumocystis jirovecii. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and emerging research findings.

This compound's primary mechanism involves the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This inhibition disrupts ATP synthesis and pyrimidine biosynthesis, which are critical for the survival and replication of certain pathogens.

Key Mechanisms:

  • Inhibition of Mitochondrial Function : this compound mimics ubiquinone, leading to selective inhibition of mitochondrial enzymes linked to electron transport.
  • Impact on Nucleic Acid Synthesis : The blockade of electron transport indirectly affects nucleic acid synthesis by disrupting metabolic pathways essential for pathogen replication .
  • Immune Modulation : Recent studies suggest that this compound may also modulate immune responses, particularly by affecting neutrophil activity and migration in inflammatory conditions .

Antimicrobial Effects

This compound exhibits significant antimicrobial activity against various pathogens:

  • Malaria : Effective against Plasmodium falciparum, it is a key component of the combination therapy known as Malarone (this compound-proguanil) used for malaria prophylaxis and treatment .
  • Pneumocystis jirovecii : Used as a prophylactic treatment in immunocompromised patients to prevent Pneumocystis pneumonia (PCP) due to its potent activity against this pathogen .
  • Emerging Viral Applications : Recent research indicates potential antiviral effects against viruses such as MPXV (Monkeypox virus), with studies showing effective inhibition at low concentrations .

Anti-inflammatory Properties

This compound has been identified as having anti-inflammatory properties, particularly in models of colitis. It promotes the resolution of inflammation by reducing neutrophil accumulation in inflamed tissues. This effect is mediated through mechanisms that suppress neutrophil polarization and migratory ability, suggesting a potential repurposing of this compound for inflammatory bowel diseases .

Case Study 1: Colitis Model

A study demonstrated that this compound significantly reduces neutrophil accumulation in DSS-induced murine colitis models. The drug was shown to suppress CD11b expression on neutrophils, leading to decreased inflammation and enhanced healing processes in the colon .

Case Study 2: Antiviral Activity

Research conducted on the antiviral effects of this compound revealed its capability to inhibit MPXV replication. The study reported a 60% reduction in intracellular viral DNA levels following treatment with this compound, indicating its potential as a therapeutic agent against viral infections .

Comparative Efficacy Table

PathogenEfficacyMechanism of Action
Plasmodium falciparumHighInhibition of cytochrome bc1 complex
Pneumocystis jiroveciiHighDisruption of mitochondrial function
MPXVModerateInhibition of DHODH in pyrimidine pathway

Q & A

Q. What experimental models are most suitable for evaluating Atovaquone's anticancer efficacy in hematologic malignancies?

Methodological Answer: Utilize NSG mouse xenograft models with luciferase-expressing AML cell lines (e.g., THP-1) or patient-derived xenografts to monitor tumor burden via bioluminescence imaging. Include primary pediatric AML specimens for ex vivo testing to validate dose-dependent apoptosis (EC50 <30 µM) . For ovarian cancer, employ 2D cultures and spheroid models to assess proliferation inhibition and stem cell suppression .

Q. How can researchers assess this compound's inhibitory effects on oxidative phosphorylation (OXPHOS) in cancer cells?

Methodological Answer: Measure oxygen consumption rate (OCR) and ATP production using a Seahorse XFe96 Extracellular Flux Analyzer. Pair this with metabolomics (e.g., NMR or LC-MS) to quantify shifts in glycolysis, TCA cycle intermediates, and electron transport chain activity. Validate mitochondrial inhibition via Western blot for cleaved caspase-3 and p-FAK .

Q. What molecular techniques confirm this compound-induced activation of the integrated stress response (ISR)?

Methodological Answer: Perform phospho-specific Western blotting for eIF2α phosphorylation and downstream targets like ATF4, CHOP, and REDD1. Use siRNA knockdown of ATF4 or REDD1 to confirm mechanistic links to mTOR inhibition and apoptosis. RNA-seq can identify stress-response gene expression changes .

Q. How is STAT3 inhibition by this compound validated in hematologic cancer models?

Methodological Answer: Conduct flow cytometry or immunofluorescence to quantify STAT3 phosphorylation (p-STAT3) in primary leukemia blasts. Use gene expression profiling (e.g., Nanostring) to monitor STAT3 target genes (e.g., BCL2, MCL1). Validate functional impact via viability assays in STAT3-dependent vs. independent cell lines .

Q. What assays quantify this compound's impact on cancer stem cell (CSC) populations?

Methodological Answer: Employ mammosphere assays (for breast CSCs) or ALDH+/CD44+ sorting (for AML/ovarian CSCs) to measure self-renewal capacity. Combine with Annexin V/PI staining to assess apoptosis under anchorage-independent conditions .

Advanced Research Questions

Q. How can contradictory data on this compound's IC50 values across cancer cell lines be reconciled?

Methodological Answer: Investigate cell line heterogeneity in OXPHOS dependency using metabolic flux analysis. For example, AML blasts reliant on OXPHOS show lower IC50 values (~10 µM) compared to glycolytic subtypes. Normalize results to mitochondrial membrane potential (ΔΨm) via TMRE staining .

Q. What molecular techniques identify this compound resistance mechanisms in cancer models?

Methodological Answer: Perform whole-exome sequencing of resistant clones to detect mutations in mitochondrial complex III (e.g., cytochrome b Y268S). Validate resistance via CRISPR knock-in of identified mutations and assess OCR recovery. For malaria parallels, cross-reference PfCYTb mutation databases .

Q. What are the implications of this compound's dual inhibition of mitochondrial complex III and STAT3 signaling?

Methodological Answer: Use dual-reporter assays (e.g., Seahorse OCR + STAT3 luciferase) to dissect contributions of each pathway. In xenografts, compare tumor regression in STAT3-activated vs. OXPHOS-dependent models. Prioritize metabolomic profiling to distinguish dominant mechanisms in specific cancer subtypes .

Q. How does this compound synergize with chemotherapeutic agents in resistant cancers?

Methodological Answer: Test combinations with Tecovirimat (for MPXV) or paclitaxel (for breast cancer) using Chou-Talalay synergy assays. In paclitaxel-resistant 4T1 tumors, co-administer this compound (40 mg/kg/day orally) and monitor HER2/β-catenin suppression via IHC .

Q. What metabolic profiling approaches elucidate this compound's impact on cancer cell energetics?

Methodological Answer: Apply 13C-glucose tracing to track carbon flux through glycolysis and TCA cycle. Couple with extracellular acidification rate (ECAR) measurements to quantify compensatory glycolysis post-OXPHOS inhibition. Use Seahorse Mito Stress Tests to map electron transport chain vulnerabilities .

Key Data Contradictions & Resolutions

  • Efficacy in Pregnancy: While in vitro studies show safety, conflicting clinical data (e.g., U.S. military reports on fetal loss) necessitate cautious interpretation. Use placental barrier models with primary trophoblasts to assess drug transfer .
  • Plasma Concentration Thresholds: Treatment failures in PCP correlate with plasma levels <5 µg/mL. Validate therapeutic thresholds for cancer using pharmacokinetic modeling (e.g., 40–80 µM in AML) and adjust dosing in murine trials .

Experimental Design Recommendations

  • Dosing: For in vivo studies, administer 40 mg/kg/day orally (equivalent to human 750 mg BID) in NSG mice. Monitor plasma levels via HPLC to ensure target engagement .
  • Controls: Include ubiquinone (CoQ10) as a negative control in mitochondrial assays to confirm this compound's specificity for complex III .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atovaquone
Reactant of Route 2
Atovaquone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.